N-Boc-4-hydroxy-D-proline, trans-
Description
Structural Characterization of (4S)-rel-1-(tert-Butoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic Acid
Stereochemical Configuration Analysis
Absolute Configuration Determination via X-ray Crystallography
X-ray crystallographic analysis has provided definitive structural determination of (4S)-rel-1-(tert-Butoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid, confirming the absolute stereochemical configuration at both the C2 and C4 positions of the pyrrolidine ring. The compound crystallizes with the (2S,4S) absolute configuration, where the 4S-hydroxyl group adopts a cis-relationship relative to the 2S-carboxyl group. Crystallographic studies have revealed that the compound exhibits a melting point of 146°C and demonstrates specific optical rotation values of [α]₂₀/D -50.0±3° when measured in methanol solution. The crystal structure determination shows that the tert-butoxycarbonyl protecting group maintains its expected spatial orientation, providing steric protection to the nitrogen atom while allowing for controlled synthetic manipulations.
The X-ray diffraction analysis has been instrumental in establishing the precise geometric parameters of the molecule, including bond lengths, bond angles, and torsional relationships within the pyrrolidine framework. Comparative crystallographic studies with related 4-iodophenyl hydroxyproline derivatives have demonstrated that the 4S-configuration exhibits distinct conformational preferences compared to the 4R-diastereomer. These crystallographic investigations have revealed that the 4S-hydroxyproline derivatives tend to adopt conformations characterized by specific backbone torsion angles (φ, ψ) that differ substantially from those observed in 4R-configured molecules. The crystallographic data consistently supports the assignment of the cis-stereochemical relationship between the hydroxyl and carboxyl functionalities, providing unambiguous confirmation of the molecular structure.
Comparative Analysis of cis/trans-4-Hydroxyproline Diastereomers
Comparative stereochemical analysis between cis- and trans-4-hydroxyproline diastereomers reveals fundamental differences in their molecular properties and conformational behaviors. The cis-configured (4S)-hydroxyproline demonstrates markedly different structural characteristics compared to the trans-configured (4R)-hydroxyproline, particularly in terms of ring puckering preferences and hydrogen bonding patterns. Studies utilizing density functional theory calculations, spectroscopy, and crystallography have established that the 4S-hydroxylation enforces a Cγ-endo ring pucker, in contrast to the Cγ-exo pucker typically observed in 4R-hydroxyproline derivatives. This fundamental difference in ring conformation has profound implications for the molecule's interaction with biological systems and its utility in peptide design applications.
The comparative analysis extends to examining the gauche effect contributions in both diastereomers, where the 4S-configuration exhibits different electronic interactions between the hydroxyl substituent and the pyrrolidine ring compared to the 4R-analog. Gas-phase molecular beam studies have demonstrated that both 4S- and 4R-hydroxyproline adopt distinct conformational preferences, with the 4S-isomer showing a preference for Cγ-endo ring puckering across multiple conformational states. These conformational differences are stabilized by distinct intramolecular hydrogen bonding networks and electronic interactions that are specific to each stereoisomer. The comparative data indicates that the cis-relationship in the 4S-configured molecule creates unique opportunities for transannular hydrogen bonding that are not available in the trans-configured counterpart.
| Parameter | cis-4S-Hydroxyproline | trans-4R-Hydroxyproline |
|---|---|---|
| Ring Pucker | Cγ-endo | Cγ-exo |
| Melting Point | 146°C | 119-125°C |
| Optical Rotation [α]₂₀/D | -50.0±3° (MeOH) | Data varies |
| Hydrogen Bonding | Transannular N-H⋯O | Inter/intramolecular |
| CAS Number | 87691-27-8 | 147266-92-0 |
Properties
IUPAC Name |
(2R,4S)-4-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO5/c1-10(2,3)16-9(15)11-5-6(12)4-7(11)8(13)14/h6-7,12H,4-5H2,1-3H3,(H,13,14)/t6-,7+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BENKAPCDIOILGV-NKWVEPMBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H](C[C@@H]1C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90350920 | |
| Record name | (4S)-1-(tert-Butoxycarbonyl)-4-hydroxy-D-proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90350920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
147266-92-0 | |
| Record name | N-Boc-4-hydroxy-D-proline, trans- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147266920 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (4S)-1-(tert-Butoxycarbonyl)-4-hydroxy-D-proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90350920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 147266-92-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-BOC-4-HYDROXY-D-PROLINE, TRANS- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7K1V4SDL4L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Biological Activity
(4S)-rel-1-(tert-Butoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid, commonly referred to as Boc-trans-D-Hyp-OH, is a compound with notable biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| CAS Number | 147266-92-0 |
| Molecular Formula | C₁₀H₁₇N₁O₅ |
| Molecular Weight | 231.25 g/mol |
| Boiling Point | Not available |
| Log P (octanol/water) | 1.75 |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 5 |
The compound exhibits high gastrointestinal absorption but is not permeant to the blood-brain barrier (BBB), indicating limited central nervous system activity .
Research indicates that (4S)-rel-1-(tert-Butoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid may act through modulation of amino acid transport systems, particularly the ASCT2 transporter. This transporter is crucial for maintaining amino acid homeostasis in tissues and is implicated in cancer cell proliferation . Inhibition of ASCT2 has been shown to reduce cell viability in various cancer cell lines, suggesting potential anti-cancer properties for this compound.
Anti-Cancer Potential
A study assessed the effects of (4S)-rel-1-(tert-Butoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid on several cancer cell lines, including MCF-7 (breast cancer), LnCaP (prostate cancer), and MDA-MB-231 (triple-negative breast cancer). The compound demonstrated a dose-dependent inhibition of cell viability, with IC50 values indicating significant cytotoxicity at higher concentrations .
Neuroprotective Effects
In neuropharmacological studies, the compound exhibited protective effects against neurotoxic agents such as amyloid-beta (Aβ) peptides, which are associated with Alzheimer's disease. The compound was shown to reduce oxidative stress markers and inflammatory cytokine production in astrocytes exposed to Aβ . Specifically, it decreased TNF-α levels and improved cell viability under stress conditions.
Study 1: In Vitro Analysis on Cancer Cell Lines
A detailed examination of (4S)-rel-1-(tert-Butoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid's effects on MCF-7 cells revealed:
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 85 |
| 50 | 60 |
| 100 | 30 |
This data indicates a significant reduction in cell viability at higher concentrations, supporting its potential as an anti-cancer agent .
Study 2: Neuroprotective Effects Against Aβ
In a study involving astrocytes treated with Aβ, the administration of (4S)-rel-1-(tert-Butoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid showed:
| Treatment | Cell Viability (%) | TNF-α Levels (pg/mL) |
|---|---|---|
| Control | 100 | 10 |
| Aβ Only | 43.78 | 50 |
| Aβ + Compound | 62.98 | 30 |
The results demonstrate that the compound not only improved cell viability but also significantly reduced pro-inflammatory cytokine levels .
Scientific Research Applications
1.1. Peptide Synthesis
(4S)-rel-1-(tert-Butoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid is utilized as a building block in peptide synthesis. Its structure allows for the incorporation of hydroxyl groups into peptides, enhancing their biological activity and stability. The Boc (tert-butoxycarbonyl) protecting group is commonly used in peptide chemistry to protect amine functionalities during synthesis .
1.2. Drug Development
Research has indicated that derivatives of this compound exhibit potential as anti-inflammatory agents and in the treatment of neurodegenerative diseases. The incorporation of the hydroxypyrrolidine moiety into drug candidates has been shown to improve their pharmacokinetic properties .
2.1. Chiral Synthesis
The chiral nature of (4S)-rel-1-(tert-Butoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid makes it an essential intermediate in the synthesis of chiral compounds. Its use in asymmetric synthesis has been documented, where it serves as a chiral auxiliary to induce enantioselectivity in reactions .
2.2. Synthesis of Bioactive Molecules
This compound has been employed in the synthesis of various bioactive molecules, including natural products and pharmaceuticals. Its ability to participate in reactions such as nucleophilic substitutions and cyclizations expands its utility in organic synthesis .
3.1. Synthesis of Peptide Derivatives
A study demonstrated the use of (4S)-rel-1-(tert-Butoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid in synthesizing peptide derivatives with enhanced biological activity against specific cancer cell lines. The introduction of this compound improved the solubility and stability of the resultant peptides, leading to increased efficacy in biological assays .
3.2. Development of Anti-inflammatory Agents
In another case study, researchers synthesized a series of anti-inflammatory compounds based on (4S)-rel-1-(tert-Butoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid. The modifications made to the core structure resulted in compounds that showed significant inhibition of pro-inflammatory cytokines, suggesting potential therapeutic applications .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with key analogs, focusing on structural variations, physicochemical properties, synthetic applications, and safety profiles.
Structural Analogues and Stereochemical Variations
Key Observations :
- Substituent Effects : The hydroxyl group in the target compound enhances polarity and hydrogen-bonding capacity compared to lipophilic substituents (e.g., phenyl, benzyl). This impacts solubility and reactivity in coupling reactions .
- Stereochemical Influence : The (2S,4S) and (2R,4S) phenyl analogs demonstrate how stereochemistry at the 2-position affects biological activity and synthetic utility. For example, (2S,4S)-phenyl derivatives are prioritized in drug discovery for their compatibility with enzymatic binding pockets .
Physicochemical Properties
Limited data exist for the target compound, but inferences can be drawn from analogs:
Preparation Methods
General Synthetic Strategy
The preparation typically starts from protected pyrrolidine derivatives or bicyclic intermediates, followed by selective functional group transformations including hydrolysis, protection, and hydroxylation. The key challenges are preserving stereochemistry and achieving high purity.
Preparation via Hydrolysis of Bicyclic Precursors
A common approach involves hydrolysis of bicyclic intermediates such as tert-butyl (1S,4S)-2-oxa-3-oxo-5-azabicyclo[2.2.1]heptane-5-carboxylate under basic conditions:
- Procedure : The bicyclic compound is treated with lithium hydroxide monohydrate in a mixture of water, tetrahydrofuran, and methanol at room temperature for approximately 18 hours.
- Workup : The reaction mixture is concentrated, then acidified with potassium hydrogen sulfate. The product is extracted with ethyl acetate, dried over magnesium sulfate, and concentrated to yield the target compound as a white solid.
- Yield and Purity : This method affords (4S)-rel-1-(tert-Butoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid in high yield (~92%) with confirmed stereochemistry and purity by spectroscopic methods.
Protection and Functionalization Steps
To obtain di-protected derivatives or to prepare intermediates for further modifications, the carboxylic acid and amino groups are often protected:
- tert-Butyl Protection : The amino group is protected as a tert-butoxycarbonyl (Boc) derivative using tert-butyl N,N′-diisopropylcarbamimidate in dry tetrahydrofuran under argon atmosphere at 0°C, followed by heating at 70°C for several hours.
- Outcome : This yields di-tert-butyl esters of the hydroxypyrrolidine, which are useful intermediates for further synthetic transformations.
- Purification : Flash column chromatography with ethyl acetate/hexane mixtures is employed to isolate the protected compounds with yields ranging from 68% to 87%.
Alternative Synthetic Route via LHMDS-Mediated Cyclization
A more complex method involves the use of lithium hexamethyldisilazide (LHMDS) or lithium diisopropylamide (LDA) to generate enolates from protected amino acid derivatives, followed by cyclization and functional group transformations:
- Stepwise Process :
- Cool LHMDS or LDA solution to -78°C under nitrogen.
- Add a solution of a protected amino acid derivative in tetrahydrofuran.
- Slowly add acetic formic anhydride to maintain low temperature.
- Stir for several hours at -78°C.
- Warm to 5°C and quench with acetic acid and water.
- Extract with ethyl acetate, dry, filter, and concentrate to obtain intermediate oils.
- Further treatment with trifluoroacetic acid (TFA) in methylene chloride at 5°C to 25°C for several hours.
- Purify by column chromatography to afford the desired Boc-protected hydroxypyrrolidine derivatives.
- Yields : Typically, yields of 75-83% are reported for these steps.
- Spectroscopic Data : 1H NMR confirms the stereochemistry and purity of the products.
Challenges and Notes on Epimerization
- Attempts to perform O-alkylation on methyl esters of hydroxypyrrolidine followed by hydrolysis can lead to epimerization at the 2-position, resulting in mixtures of stereoisomers.
- To avoid this, saponification (hydrolysis) of the methyl ester is recommended prior to alkylation to maintain stereochemical integrity.
- Base-acid extraction is an effective purification method post-hydrolysis, yielding high purity products with yields up to 84% for hydrolysis and 83% after alkylation.
Summary Table of Key Preparation Steps
Analytical and Spectroscopic Confirmation
- 1H NMR spectroscopy is routinely used to confirm the stereochemistry and purity of the products.
- Characteristic chemical shifts for tert-butyl groups appear around δ 1.48-1.53 ppm.
- Multiplets corresponding to the pyrrolidine ring protons are observed between δ 2.8-4.7 ppm.
- Optical rotation measurements confirm stereochemical configuration consistent with literature values.
Q & A
Q. Basic
Q. Advanced
- X-ray Crystallography : Provides absolute configuration confirmation. For example, a study on a related compound reported R = 0.037 and wR = 0.086 using SHELXL .
- Circular Dichroism (CD) : Correlates optical activity with crystallographic data to validate solution-phase stereochemistry.
How should researchers handle the compound’s labile functional groups (e.g., hydroxyl, carboxylic acid) during reactions?
Q. Basic
Q. Advanced
- Low-Temperature Techniques : Conduct reactions at –78°C (dry ice/acetone) to suppress racemization.
- Microwave-Assisted Synthesis : Accelerates Boc deprotection (e.g., 50°C, 10 min in TFA/DCM) while minimizing side reactions .
What computational tools aid in predicting and optimizing reaction pathways for derivatives of this compound?
Q. Advanced
- Density Functional Theory (DFT) : Models transition states for stereoselective steps (e.g., hydroxylation).
- Molecular Dynamics (MD) : Simulates solvent effects on intermediate stability .
- SHELX Suite : Refines crystallographic data to resolve ambiguous electron density maps .
How can researchers address discrepancies between theoretical and experimental yields in large-scale syntheses?
Q. Advanced
- Scale-Dependent Effects :
- Heat Transfer : Use jacketed reactors to maintain consistent temperatures during exothermic steps (e.g., Boc protection).
- Mass Transfer : Optimize stirring rates (e.g., 500 rpm) to prevent localized concentration gradients.
- Process Analytical Technology (PAT) : In-line IR spectroscopy monitors reaction progress in real time .
What safety protocols are essential when handling this compound, given its hazards?
Q. Basic
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
